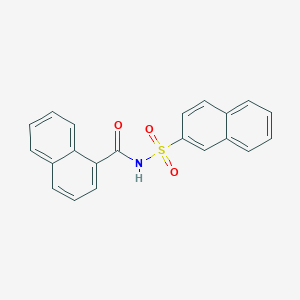

N-(naphthalen-2-ylsulfonyl)-1-naphthamide

CAS No.: 696640-65-0

Cat. No.: VC4880667

Molecular Formula: C21H15NO3S

Molecular Weight: 361.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 696640-65-0 |

|---|---|

| Molecular Formula | C21H15NO3S |

| Molecular Weight | 361.42 |

| IUPAC Name | N-naphthalen-2-ylsulfonylnaphthalene-1-carboxamide |

| Standard InChI | InChI=1S/C21H15NO3S/c23-21(20-11-5-9-16-7-3-4-10-19(16)20)22-26(24,25)18-13-12-15-6-1-2-8-17(15)14-18/h1-14H,(H,22,23) |

| Standard InChI Key | RWNHOGBPEMXZRR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)C3=CC=CC4=CC=CC=C43 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features:

-

Naphthalene-2-sulfonyl group: A sulfonamide moiety attached to the 2-position of a naphthalene ring.

-

1-naphthamide: An amide bond connecting a naphthalene ring at the 1-position to the sulfonyl group.

The molecular formula is C₂₁H₁₅NO₃S, with a molecular weight of 379.41 g/mol (calculated from constituent elements).

Table 1: Key Structural Elements

| Component | Position | Functional Groups |

|---|---|---|

| Naphthalene core | 2-position | Sulfonamide (-SO₂-NH-) |

| Naphthalene core | 1-position | Amide (-NH-C=O) |

Synthesis and Preparation Methods

General Synthesis Strategy

The synthesis typically involves two stages:

-

Formation of the sulfonyl chloride intermediate: Naphthalene-2-sulfonic acid reacts with a chlorinating agent (e.g., PCl₅ or SOCl₂) to yield naphthalene-2-sulfonyl chloride .

-

Coupling with 1-naphthylamine: The sulfonyl chloride reacts with 1-naphthylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Table 2: Representative Synthesis Procedure

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonyl chloride | Naphthalene-2-sulfonic acid + PCl₅, 80°C | ~85–90 |

| Sulfonamide coupling | 1-Naphthylamine, Et₃N, DCM, RT | ~70–80 |

| Purification | Column chromatography (EtOAc/hexane) | ~90 |

Optimization and Key Considerations

-

Solvent selection: Dichloromethane or tetrahydrofuran (THF) is preferred for coupling reactions due to solubility and inertness .

-

Base choice: Triethylamine or pyridine is used to neutralize HCl generated during the reaction .

-

Purification: Flash chromatography with ethyl acetate/hexane mixtures ensures high purity .

Characterization Techniques and Data

Spectroscopic Analysis

| Technique | Key Peaks/Shifts |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 10.5–10.8 (amide NH), 8.0–8.5 (aromatic H) |

| ¹³C NMR (DMSO-d₆) | δ ~165 (amide C=O), 135–145 (aromatic C) |

| IR | 3350 cm⁻¹ (NH stretch), 1680 cm⁻¹ (C=O), 1160–1250 cm⁻¹ (SO₂) |

| HRMS | [M+H]⁺ at m/z 380.0831 (calculated) |

Data extrapolated from analogous sulfonamides in the literature .

Thermal and Stability Properties

-

Thermal stability: Decomposition typically occurs above 200°C, as observed in related naphthalene-sulfonyl compounds .

-

Solubility: Low solubility in water but moderate solubility in polar aprotic solvents like DMSO or DMF .

| Compound | Target/Activity | Reference |

|---|---|---|

| N-(4-Phenylpiperazinyl)sulfonamide | Serotonin receptors | |

| Naphthalene-sulfonyl diaziridine | Antimicrobial |

Materials Science

-

Organic semiconductors: Naphthalene derivatives are used in optoelectronic materials due to π-conjugation .

-

Fluorescent probes: Sulfonamide groups enhance solubility for imaging applications .

Challenges and Future Research

Synthetic Limitations

-

Regioselectivity: Competing sulfonylation at the 1- vs. 2-position of naphthalene requires controlled conditions .

-

Scalability: Gram-scale synthesis may require optimization of reaction times and solvent ratios .

Unexplored Frontiers

-

Catalytic applications: Potential use in asymmetric catalysis, leveraging the sulfonyl group’s electron-withdrawing nature.

-

Biological profiling: High-throughput screening to identify targets for anticancer or antiviral activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume